Benzene, 1-ethenyl-4-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethenyl-4-(2-propenyl)- can be achieved through several methods. One common approach is the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Another method involves the Heck reaction, where styrene is coupled with allyl bromide in the presence of a palladium catalyst and a base. The reaction conditions are as follows:
Heck Reaction:
Industrial Production Methods
Industrial production of Benzene, 1-ethenyl-4-(2-propenyl)- typically involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction control and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethenyl-4-(2-propenyl)- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Conditions: Elevated pressure and temperature
Products: Saturated hydrocarbons (e.g., ethylbenzene derivatives).
-
Substitution
Reagents: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in carbon tetrachloride at room temperature for bromination.
Scientific Research Applications
Benzene, 1-ethenyl-4-(2-propenyl)- has several applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of polymers and copolymers.
- Intermediate in the synthesis of various organic compounds.
-
Biology
- Studied for its potential biological activity and interactions with biomolecules.
-
Medicine
- Investigated for its potential use in drug development and as a building block for pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethenyl-4-(2-propenyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as an electrophile or nucleophile, depending on the reaction conditions. The vinyl and allyl groups provide sites for electrophilic and nucleophilic attacks, respectively, facilitating various substitution and addition reactions.
Comparison with Similar Compounds
Benzene, 1-ethenyl-4-(2-propenyl)- can be compared with other similar compounds such as:
-
Styrene (Benzene, ethenyl-)
- Similar structure but lacks the allyl group.
- Used extensively in the production of polystyrene.
-
Allylbenzene (Benzene, 1-propenyl-)
- Similar structure but lacks the vinyl group.
- Found in essential oils and used in flavorings and fragrances.
-
4-Ethylstyrene (Benzene, 1-ethenyl-4-ethyl-)
- Similar structure but has an ethyl group instead of an allyl group.
- Used in the production of specialty polymers.
These comparisons highlight the unique combination of vinyl and allyl groups in Benzene, 1-ethenyl-4-(2-propenyl)-, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
45966-51-6 |
---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-ethenyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h3-4,6-9H,1-2,5H2 |
InChI Key |
NEQQUZIHFXJYLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.